molecular formula C21H26N4O2S B2412497 3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one CAS No. 1904282-41-2

3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one

Cat. No.: B2412497
CAS No.: 1904282-41-2
M. Wt: 398.53
InChI Key: SSSXZTFPZGYNRZ-UHFFFAOYSA-N
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Description

3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one is a synthetic organic compound with a complex structure. This compound stands out due to its unique combination of a pyrazolo[1,5-a]pyridine core, a phenylthio group, and a piperazine ring, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions:

  • Formation of the pyrazolo[1,5-a]pyridine core via cyclization reactions.

  • Introduction of the phenylthio group using thiolation reactions.

  • Incorporation of the piperazine ring through nucleophilic substitution or amide bond formation.

  • Coupling of the components under carefully controlled conditions (temperature, pH, and solvent choice) to obtain the final compound.

Industrial Production Methods

Scaling up the synthesis for industrial production demands optimization of reaction conditions to maximize yield and purity. Techniques such as flow chemistry and automated synthesis platforms are employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions:

  • Oxidation: : Can convert the thio group to a sulfoxide or sulfone.

  • Reduction: : Can reduce carbonyl groups to alcohols.

  • Substitution: : Electrophilic aromatic substitution on the phenyl ring.

Common Reagents and Conditions

  • Oxidation: : Uses reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Utilizes lithium aluminum hydride or sodium borohydride.

  • Substitution: : Requires halogenating agents or sulfonyl chlorides.

Major Products Formed

  • Oxidation: : Forms sulfoxides or sulfones.

  • Reduction: : Produces alcohol derivatives.

  • Substitution: : Generates halogenated or sulfonated phenyl derivatives.

Scientific Research Applications

3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one has diverse applications in scientific research:

  • Chemistry: : Used as a precursor for more complex molecules in organic synthesis.

  • Biology: : Studied for its potential interactions with biological macromolecules.

  • Medicine: : Explored for its pharmacological properties and possible therapeutic uses.

  • Industry: : Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves binding to specific molecular targets such as enzymes or receptors, leading to alterations in their activity. This binding can trigger a cascade of intracellular signaling pathways, affecting cellular functions.

Comparison with Similar Compounds

  • 3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone

  • 3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butan-1-one

Properties

IUPAC Name

3-phenylsulfanyl-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2S/c26-20(9-15-28-18-7-2-1-3-8-18)23-11-13-24(14-12-23)21(27)19-16-17-6-4-5-10-25(17)22-19/h1-3,7-8,16H,4-6,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSXZTFPZGYNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)CCSC4=CC=CC=C4)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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